molecular formula C15H22N4O2S B11621911 Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate

Cat. No.: B11621911
M. Wt: 322.4 g/mol
InChI Key: AUIXSRCNKFUMFR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperazine derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 4-aminobenzoate and 4-methylpiperazine.

    Formation of Intermediate: Ethyl 4-aminobenzoate is reacted with thiophosgene to form ethyl 4-isothiocyanatobenzoate.

    Final Product Formation: The intermediate is then reacted with 4-methylpiperazine to yield this compound.

The reaction conditions typically involve:

  • Solvents such as dichloromethane or tetrahydrofuran.
  • Catalysts or bases like triethylamine to facilitate the reactions.
  • Controlled temperatures, often around room temperature to slightly elevated temperatures (20-40°C).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves:

  • Use of industrial reactors for large-scale synthesis.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzoate or piperazine rings.

    Reduction: Reduced forms of the ester or piperazine groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate exerts its effects depends on its specific application:

    Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: Could involve pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Ethyl 4-{[(4-methylpiperazin-1-yl)carbamothioyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]amino}benzoate: Similar structure but lacks the thio group, which may affect its reactivity and biological activity.

    This compound: Similar but with different substituents on the piperazine ring, altering its properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable molecule for research and industrial purposes.

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

ethyl 4-[(4-methylpiperazin-1-yl)carbamothioylamino]benzoate

InChI

InChI=1S/C15H22N4O2S/c1-3-21-14(20)12-4-6-13(7-5-12)16-15(22)17-19-10-8-18(2)9-11-19/h4-7H,3,8-11H2,1-2H3,(H2,16,17,22)

InChI Key

AUIXSRCNKFUMFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NN2CCN(CC2)C

Origin of Product

United States

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